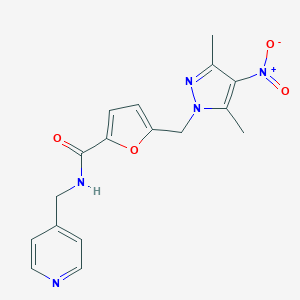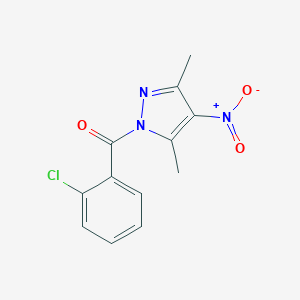
4-(1H-pyrazol-3-ylcarbonyl)morpholine
Vue d'ensemble
Description
4-(1H-pyrazol-3-ylcarbonyl)morpholine, also known as PCM or Pyrazolone-Carboxylic Acid Morpholine Ester, is a chemical compound widely used in scientific research. PCM is a heterocyclic compound that contains a pyrazole ring and a morpholine ring. It has a molecular formula of C9H12N2O2 and a molecular weight of 180.21 g/mol. PCM is a white to off-white powder that is soluble in water and organic solvents.
Mécanisme D'action
The mechanism of action of 4-(1H-pyrazol-3-ylcarbonyl)morpholine is not well understood. However, it is believed that this compound acts by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, which leads to a reduction in inflammation, pain, and fever (Mishra et al., 2019).
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. In a study conducted by Li et al. (2017), this compound was found to significantly reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the serum of rats with carrageenan-induced paw edema. This compound also significantly reduced the paw edema and pain threshold in these rats. In another study conducted by Li et al. (2018), this compound was found to significantly reduce the fever induced by lipopolysaccharide (LPS) in rats. This compound also significantly reduced the levels of prostaglandin E2 (PGE2) in the serum of these rats.
Avantages Et Limitations Des Expériences En Laboratoire
4-(1H-pyrazol-3-ylcarbonyl)morpholine has several advantages for lab experiments. It is a stable compound that is easy to handle and store. This compound is also readily available and relatively inexpensive. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to dissolve in aqueous solutions. This compound is also sensitive to acidic conditions, which can lead to hydrolysis and decomposition.
Orientations Futures
4-(1H-pyrazol-3-ylcarbonyl)morpholine has potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound can be used as a starting material for the synthesis of new drugs with improved pharmacological properties. In materials science, this compound can be used as a building block for the synthesis of new materials with unique properties such as conductivity and fluorescence. In catalysis, this compound can be used as a ligand for the synthesis of new catalysts with improved efficiency and selectivity. Further research is needed to explore the potential applications of this compound in these fields.
Conclusion
In conclusion, this compound is a versatile compound that has been widely used in scientific research. This compound can be synthesized using several methods and has potential applications in various fields such as medicinal chemistry, materials science, and catalysis. This compound has anti-inflammatory, analgesic, and antipyretic effects in animal models and acts by inhibiting the activity of COX enzymes. This compound has advantages such as stability, availability, and affordability, but also has limitations such as low solubility and sensitivity to acidic conditions. Further research is needed to explore the potential applications of this compound in various fields.
Méthodes De Synthèse
4-(1H-pyrazol-3-ylcarbonyl)morpholine can be synthesized using several methods. One of the most common methods is the reaction of 3-amino-1H-pyrazole-4-carboxylic acid with morpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) (Zhang et al., 2013). The reaction produces this compound and dicyclohexylurea as a by-product. The purity of this compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
4-(1H-pyrazol-3-ylcarbonyl)morpholine has been widely used in scientific research as a building block for the synthesis of various compounds. This compound can be used as a precursor for the synthesis of pyrazolone derivatives, which have a wide range of biological activities such as anti-inflammatory, analgesic, and antipyretic effects (Mishra et al., 2019). This compound can also be used as a starting material for the synthesis of morpholine-containing compounds, which have diverse biological activities such as antitumor, antiviral, and antimicrobial effects (Liu et al., 2019).
Propriétés
IUPAC Name |
morpholin-4-yl(1H-pyrazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c12-8(7-1-2-9-10-7)11-3-5-13-6-4-11/h1-2H,3-6H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCAVDWCAWORRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601284465 | |
| Record name | 4-Morpholinyl-1H-pyrazol-3-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601284465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
305346-17-2 | |
| Record name | 4-Morpholinyl-1H-pyrazol-3-ylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=305346-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Morpholinyl-1H-pyrazol-3-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601284465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[({4-bromo-3-nitro-1H-pyrazol-1-yl}acetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B214198.png)




![N-{6-nitro-1,3-benzothiazol-2-yl}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B214211.png)
![Methyl 5-{[2-(3-chlorophenoxy)propanoyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B214212.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide](/img/structure/B214213.png)


![N-(4-chloro-2-fluorophenyl)-3-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B214217.png)

![{5-[(2,5-Dichlorophenoxy)methyl]furan-2-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B214221.png)
![2-[({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B214222.png)